Benzolsulfin säure

Übersicht

Beschreibung

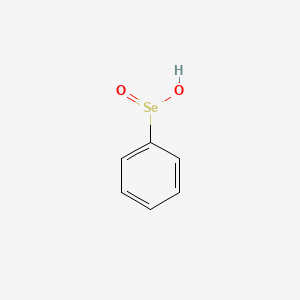

Selenium Compound 1 is a member of the chalcogen family, which includes oxygen, sulfur, and tellurium. Selenium was discovered in 1817 by J.J. Berzelius in Sweden. It is a nonmetal with the atomic number 34 and is known for its various oxidation states, including -2, +4, and +6 . Selenium compounds have gained significant attention due to their applications in organic synthesis, materials science, and biological processes .

Wissenschaftliche Forschungsanwendungen

Selenverbindung 1 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Industrie: Selenverbindungen werden bei der Herstellung von Halbleitern, Glas und Keramik verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Selenverbindung 1 beinhaltet die Einarbeitung in Selenoproteine, die verschiedene Funktionen im Körper erfüllen. Selen wird zu Selenophosphat und Selenocystein metabolisiert, die dann über einen einzigartigen genetischen Codierungsmechanismus in Proteine eingebaut werden . Diese Selenoproteine wirken als Antioxidantien, schützen Zellen vor oxidativem Schaden und regulieren Entzündungen .

Ähnliche Verbindungen:

- Selendioxid

- Selenomethionin

- Selenocystein

- Selenoxide

- Diselenide

Vergleich: Selenverbindung 1 ist aufgrund seiner spezifischen Oxidationsstufen und Reaktivität einzigartig. Im Gegensatz zu Schwefelverbindungen werden Selenverbindungen in biologischen Systemen tendenziell reduziert, was sie zu effektiveren Antioxidantien macht . Darüber hinaus haben Selenverbindungen besondere Anwendungen in der Materialwissenschaft und Medizin, die sie von anderen Chalkogenverbindungen abheben .

Wirkmechanismus

Target of Action

Benzeneseleninic acid (BSA) primarily targets sulfhydryl groups in peptides . It plays a crucial role in the synthesis of multi-cyclic peptides constrained by multiple disulfide bonds and thioether bridges . These peptides are known to enhance the biological and pharmaceutical activities of peptide drugs .

Mode of Action

BSA acts as both an oxidant and a deprotecting reagent . Disulfide bonds in peptides can be formed by direct oxidation of two sulfhydryl groups by BSA in neutral media or via two concerted steps, namely deprotecting two acetamidomethyl (Acm) groups and oxidation by BSA in acidic media . This dual functionality allows BSA to facilitate the synthesis of complex peptides.

Biochemical Pathways

The primary biochemical pathway influenced by BSA involves the formation of disulfide bonds and thioether bridges in peptides . The formation of these bonds is critical for the structural stability and function of many peptides. BSA’s role as an oxidant and deprotecting reagent enables the formation of these bonds, thereby influencing the peptide’s biological and pharmaceutical activities .

Result of Action

The action of BSA results in the formation of multi-cyclic peptides with multiple disulfide bonds and thioether bridges . These peptides have enhanced biological and pharmaceutical activities .

Action Environment

The action of BSA is influenced by the pH of the environment. In neutral media, BSA can directly oxidize two sulfhydryl groups to form disulfide bonds . In acidic media, BSA can deprotect two Acm groups and then oxidize them . Therefore, the pH of the environment plays a crucial role in determining the mode of action of BSA.

Biochemische Analyse

Biochemical Properties

Benzeneseleninic acid plays a significant role in biochemical reactions, particularly as an oxidizing and deprotecting reagent. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, benzeneseleninic acid can oxidize sulfhydryl groups in peptides to form disulfide bonds, which are crucial for the structural stability and biological activity of peptides . Additionally, benzeneseleninic acid can deprotect acetamidomethyl groups in peptides, facilitating the formation of multi-cyclic peptides with disulfide bonds and thioether bridges

Cellular Effects

Benzeneseleninic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzeneseleninic acid can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . This activation can result in changes in gene expression and alterations in cellular metabolism. Furthermore, benzeneseleninic acid has been reported to affect the redox state of cells, which can influence various cellular functions, including cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of benzeneseleninic acid involves its ability to act as an oxidizing agent. It can oxidize thiol groups in proteins and peptides, leading to the formation of disulfide bonds . This oxidation process is crucial for the structural integrity and function of many proteins. Additionally, benzeneseleninic acid can interact with other biomolecules, such as nucleic acids, by inducing oxidative modifications . These modifications can affect the stability and function of nucleic acids, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzeneseleninic acid can change over time. The stability and degradation of benzeneseleninic acid are important factors that influence its long-term effects on cellular function. Studies have shown that benzeneseleninic acid is relatively stable under mild conditions, but it can degrade over time, especially in the presence of light and heat . This degradation can lead to a decrease in its oxidizing activity and, consequently, its effectiveness in biochemical reactions. Long-term exposure to benzeneseleninic acid has been reported to cause oxidative damage to cells, leading to alterations in cellular function and viability .

Dosage Effects in Animal Models

The effects of benzeneseleninic acid vary with different dosages in animal models. At low doses, benzeneseleninic acid has been shown to have beneficial effects, such as enhancing antioxidant defenses and protecting against oxidative stress . At high doses, benzeneseleninic acid can be toxic and cause adverse effects, including oxidative damage to tissues and organs . Studies have reported threshold effects, where the beneficial effects of benzeneseleninic acid are observed at low doses, but toxicity occurs at higher doses . These findings highlight the importance of determining the optimal dosage of benzeneseleninic acid for therapeutic applications.

Metabolic Pathways

Benzeneseleninic acid is involved in various metabolic pathways, including those related to oxidative stress and redox regulation. It can interact with enzymes such as glutathione peroxidase and thioredoxin reductase, which play crucial roles in maintaining cellular redox balance . By modulating the activity of these enzymes, benzeneseleninic acid can influence metabolic flux and metabolite levels. Additionally, benzeneseleninic acid can affect the levels of reactive oxygen species and other redox-active molecules, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of benzeneseleninic acid within cells and tissues are essential for its biological activity. Benzeneseleninic acid can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can interact with various transporters and binding proteins that influence its localization and accumulation. The distribution of benzeneseleninic acid within tissues can also affect its biological activity, with higher concentrations observed in tissues with high oxidative activity .

Subcellular Localization

The subcellular localization of benzeneseleninic acid is critical for its activity and function. Benzeneseleninic acid can be localized to specific cellular compartments, such as the mitochondria, where it can exert its effects on cellular metabolism and redox regulation . Targeting signals and post-translational modifications can direct benzeneseleninic acid to specific organelles, influencing its activity and function. For example, the presence of specific targeting sequences can direct benzeneseleninic acid to the mitochondria, where it can modulate mitochondrial function and oxidative stress .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Selenium Compound 1 can be synthesized through various methods. One common approach involves the reaction of elemental selenium with organic substrates under controlled conditions. For example, selenium dioxide can be used as an oxidizing agent to introduce selenium into organic molecules . Another method involves the use of selenium (IV) oxide and hydroperoxide systems as “green reagents” for the oxidation of different organic functional groups .

Industrial Production Methods: Industrial production of Selenium Compound 1 often involves large-scale oxidation reactions using selenium dioxide. The process typically includes the reaction of elemental selenium with oxygen to form selenium dioxide, which is then used in subsequent reactions to produce the desired selenium compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Selenverbindung 1 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Beispielsweise kann Selendioxid Alkene zu Epoxiden und Diolen oxidieren . Es kann auch an der Oxidation von Sulfiden zu Sulfoxiden und sekundären Aminen zu Nitronen beteiligt sein .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit Selenverbindung 1 verwendet werden, sind Wasserstoffperoxid, tert-Butylhydroperoxid und verschiedene organische Substrate. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um Selektivität und Ausbeute zu gewährleisten .

Hauptprodukte: Zu den Hauptprodukten, die aus Reaktionen mit Selenverbindung 1 entstehen, gehören Epoxide, Diole, Sulfoxide, Nitrone und Carbonsäuren .

Vergleich Mit ähnlichen Verbindungen

- Selenium dioxide

- Selenomethionine

- Selenocysteine

- Selenoxides

- Diselenides

Comparison: Selenium Compound 1 is unique due to its specific oxidation states and reactivity. Unlike sulfur compounds, selenium compounds tend to be reduced in biological systems, making them more effective as antioxidants . Additionally, selenium compounds have distinct applications in materials science and medicine, setting them apart from other chalcogen compounds .

Eigenschaften

IUPAC Name |

benzeneseleninic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2Se/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHKGDVGLJJAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220238 | |

| Record name | Benzeneseleninic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6996-92-5 | |

| Record name | Benzeneseleninic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6996-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneseleninic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006996925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneseleninic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Seleninobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1205790.png)

![5-Isoquinolinesulfonamide,N-(2-aminoethyl)-N-[2-[[3-(4-chlorophenyl)-2-propen-1-yl]amino]ethyl]-](/img/structure/B1205800.png)